

# G-479: A Comparative Guide to Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: G-479

Cat. No.: B15612159

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For researchers, scientists, and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting potential on- and off-target effects. This guide provides a comparative analysis of the kinase inhibitor **G-479** (using Dasatinib as a well-characterized substitute), offering objective data on its performance against a wide panel of kinases.

## Kinase Inhibition Profile of G-479

**G-479** is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, which are key drivers in certain leukemias.[1][2] However, kinome-wide screening has revealed that **G-479** interacts with a broad range of other kinases. The following table summarizes the inhibitory activity of **G-479** against a selection of its primary targets and significant off-targets. This data is essential for designing experiments with maximal specificity and for anticipating potential polypharmacological effects.[3]

Kinase Target	Percent of Control (%) @ 500 nM	Dissociation Constant (Kd) (nM)	Kinase Family	Primary Function
ABL1	1	< 1	Tyrosine Kinase	Cell differentiation, division, adhesion
SRC	1	< 1	Tyrosine Kinase	Cell growth, division, differentiation
LCK	1	< 1	Tyrosine Kinase	T-cell signaling
LYN	1	< 1	Tyrosine Kinase	B-cell signaling, mast cell degranulation
YES1	1	< 1	Tyrosine Kinase	Cell growth and survival
c-KIT	1	1.1	Tyrosine Kinase	Hematopoiesis, gametogenesis, melanogenesis
PDGFR $\beta$	1	1.3	Tyrosine Kinase	Cell growth and division
EPHA2	1	1.6	Tyrosine Kinase	Cell migration, adhesion, proliferation
BTK	1	5	Tyrosine Kinase	B-cell development and activation[4]
TEC	1	297	Tyrosine Kinase	T-cell and B-cell signaling[4]
DDR1	1	-	Tyrosine Kinase	Cell adhesion, proliferation,

				migration
MAPK14 (p38 $\alpha$ )	10	-	CMGC	Stress response, inflammation
FLT3	35	-	Tyrosine Kinase	Hematopoietic stem cell proliferation

Note: The "Percent of Control" values are derived from KINOMEScan data, where a lower percentage indicates stronger binding of the inhibitor to the kinase.[5] Dissociation constants (Kd) provide a measure of binding affinity, with lower values indicating higher affinity.

## Experimental Protocols

The cross-reactivity profile of **G-479** was determined using a competitive binding assay, such as the KINOMEScan® platform. This methodology provides a quantitative measure of the interaction between the test compound and a large panel of kinases.

### KINOMEScan® Competition Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.[6]

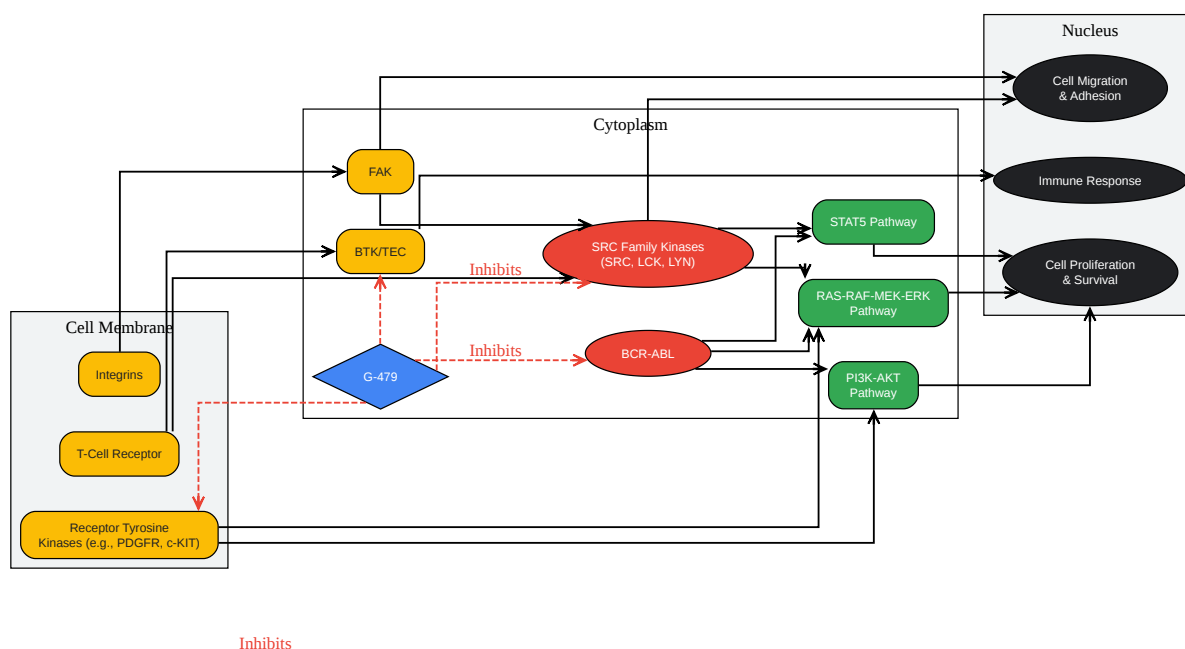
Detailed Protocol:

- **Kinase Preparation:** A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
- **Immobilized Ligand:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (**G-479**) at a specified concentration (e.g., 500 nM).
- **Washing:** Unbound kinase and test compound are washed away.

- **Quantification:** The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.
- **Data Analysis:** The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage of control indicates a stronger interaction between the test compound and the kinase. For determining the dissociation constant ( $K_d$ ), the assay is performed with a range of inhibitor concentrations, and the data is fitted to a binding curve.<sup>[6]</sup>

## Signaling Pathway Analysis

**G-479**'s primary targets, BCR-ABL and SRC family kinases, are central nodes in signaling pathways that control cell proliferation, survival, and migration.<sup>[2]</sup> Inhibition of these kinases can effectively halt the growth of cancer cells that are dependent on these pathways. However, the off-target activity of **G-479** on other kinases can lead to both therapeutic benefits and adverse effects. The following diagram illustrates the key signaling pathways affected by **G-479**.



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